3-{[(7-ethyl-1H-indol-3-yl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(7-ethyl-1H-indol-3-yl)methylene]amino}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines elements of indole, benzothiophene, and pyrimidine. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
The synthesis of 3-{[(7-ethyl-1H-indol-3-yl)methylene]amino}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 7-ethyl-1H-indole-3-carbaldehyde with 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one under specific reaction conditions . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of catalysts and controlled temperature and pressure settings.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the indole or pyrimidine rings, often using reagents like sodium hydride or lithium diisopropylamide.
Scientific Research Applications
3-{[(7-ethyl-1H-indol-3-yl)methylene]amino}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Mechanism of Action
The mechanism of action of 3-{[(7-ethyl-1H-indol-3-yl)methylene]amino}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. It may act as an inhibitor of enzymes such as kinases or proteases, disrupting key signaling pathways involved in cell proliferation and survival. The compound’s structure allows it to bind to active sites on these enzymes, blocking their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other indole, benzothiophene, and pyrimidine derivatives. For example:
Indole Derivatives: Compounds like 7-ethyl-1H-indole-3-carbaldehyde share structural similarities and may exhibit similar biological activities.
Benzothiophene Derivatives:
Pyrimidine Derivatives: Compounds like 4-amino-5,6,7,8-tetrahydropyrimidine-2-thiol are structurally related and may be used in similar research contexts.
The uniqueness of 3-{[(7-ethyl-1H-indol-3-yl)methylene]amino}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one lies in its combined structural elements, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H20N4OS |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
3-[(Z)-(7-ethyl-1H-indol-3-yl)methylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H20N4OS/c1-2-13-6-5-8-15-14(10-22-19(13)15)11-24-25-12-23-20-18(21(25)26)16-7-3-4-9-17(16)27-20/h5-6,8,10-12,22H,2-4,7,9H2,1H3/b24-11- |
InChI Key |
RRUOWTQQMHHNCT-MYKKPKGFSA-N |
Isomeric SMILES |
CCC1=C2C(=CC=C1)C(=CN2)/C=N\N3C=NC4=C(C3=O)C5=C(S4)CCCC5 |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2)C=NN3C=NC4=C(C3=O)C5=C(S4)CCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.